Ethyl 2-amino-5-cyclopropylpentanoate
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-amino-5-cyclopropylpentanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)5-3-4-8-6-7-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
RYVQHAWTGLMSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC1CC1)N |
Origin of Product |
United States |
Preparation Methods
Esterification and Amination Steps
Esterification : The pentanoate backbone is typically esterified with ethanol under acidic or basic conditions to form the ethyl ester. This step often uses standard Fischer esterification or alternative mild esterification protocols to preserve stereochemistry and avoid side reactions.
Amination : Introduction of the amino group at the 2-position can be achieved by:
Representative Synthetic Route (Summary)
Important Considerations and Optimization
Stereochemistry : The amino acid nature of the compound requires control of stereochemistry at the 2-position. Use of chiral catalysts or resolution methods may be necessary.
Purification : Post-reaction purification typically involves extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Salt Formation : The amino ester can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, sodium salts) to improve stability and solubility.
Solvent Choice : Alcohols such as ethanol or methanol are commonly used both as solvents and reactants in esterification and amination steps.
Summary Table of Preparation Methods
The preparation of this compound involves a multi-step synthesis combining modern organometallic and photoredox methodologies for cyclopropyl group introduction with classical esterification and amination techniques. The use of Pd-catalyzed cross-coupling and photoredox radical cyclopropanation offers efficient routes to the cyclopropyl-substituted intermediates, which are then converted to the target amino acid ester. Optimization of reaction conditions and purification steps ensures high purity and yield of the final compound.
This synthesis strategy is supported by diverse research including patent disclosures and academic theses, providing a robust and authoritative foundation for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-cyclopropylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Acid chlorides or anhydrides are often used in the presence of a base like pyridine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 2-amino-5-cyclopropylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-cyclopropylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can affect various biochemical pathways, making it a compound of interest in drug development and other applications.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of Ethyl 2-amino-5-cyclopropylpentanoate is highlighted when compared to related esters and cyclopropane derivatives. Key differences include functional group arrangement and steric effects (Table 1).
Table 1: Structural Comparison
Key Insights :
- Unlike Ethyl 5-diphenylpent-2-ynoate (a diphenyl-alkyne ester), the target compound lacks aromaticity but retains conformational rigidity via cyclopropane .
Physicochemical Properties
Cyclopropane significantly alters properties such as solubility and thermal stability (Table 2).
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 183.25 | Low | 85–90 (estimated) | 1.2 |
| Ethyl leucinate | 159.23 | Moderate | 25–30 | 0.8 |
| 1-Aminocyclopropanecarboxylic acid | 115.11 | High | >200 (decomposes) | -1.5 |
| Ethyl 5-diphenylpent-2-ynoate | 322.35 | Insoluble | 110–115 | 3.8 |
Key Insights :
- The cyclopropane group reduces water solubility compared to non-cyclic analogs (e.g., ethyl leucinate) due to increased hydrophobicity .
- High melting points in cyclopropane-containing compounds (e.g., 1-aminocyclopropanecarboxylic acid) correlate with strong intermolecular interactions, as observed in crystallographic studies .
Key Insights :
- Cyclopropanation steps (e.g., Simmons–Smith) are critical for introducing rigidity but often require stringent conditions .
- Propargylation methods, as used for Ethyl 5-diphenylpent-2-ynoate, highlight the versatility of alkyne intermediates in constructing complex esters .
Q & A
Q. What experimental designs address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., cyclopropane vs. cyclohexane) can isolate structure-activity relationships (SAR). Use factorial design to test variables like pH, temperature, and solvent. Statistical tools (ANOVA, Tukey’s test) identify significant factors. Replicate studies under standardized conditions to resolve discrepancies .
Q. How can researchers optimize the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to reduce oxidative degradation. Assess stability in liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Compare half-life (t₁/₂) values across species to predict pharmacokinetics .
Q. What strategies mitigate racemization during scale-up synthesis of this compound?
- Methodological Answer : Use low-temperature conditions (<0°C) during amine deprotection to minimize thermal racemization. Opt for enzymatic resolution (e.g., lipases) for chiral purity. Monitor enantiomeric excess (ee) via HPLC at each step. Process Analytical Technology (PAT) tools, like in-line FTIR, enable real-time monitoring .
Data Analysis and Validation
Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition assays?
- Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. Normalize results to positive controls (e.g., known inhibitors) and account for solvent effects via blank subtraction .
Q. What criteria determine whether contradictory spectral data (e.g., NMR shifts) indicate impurities or structural isomerism?
- Methodological Answer : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If impurities are suspected, repeat synthesis with stricter purification or alternative protecting groups .
Comparative and Mechanistic Studies
Q. How do steric effects from the cyclopropane ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Cyclopropane’s angle strain increases ring-opening susceptibility under acidic/basic conditions. Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies with non-cyclopropane analogs. Experimental kinetics (e.g., monitoring by UV-Vis) validate computational predictions .
Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound derivatives?
- Methodological Answer : Use immortalized cell lines (e.g., HEK293 or HepG2) for initial screening. Conduct MTT assays to measure mitochondrial activity and Annexin V/PI staining for apoptosis/necrosis. Include positive controls (e.g., doxorubicin) and validate results across multiple cell passages .
Tables for Key Data
Q. Table 1: Common Protecting Groups for Amino Esters
| Protecting Group | Stability (pH) | Removal Method | Reference |
|---|---|---|---|
| Cbz | Acidic | H₂/Pd-C or TFA | |
| Boc | Neutral | TFA or HCl/dioxane |
Q. Table 2: Analytical Parameters for Chiral HPLC
| Column Type | Mobile Phase | Retention Time (min) | ee (%) |
|---|---|---|---|
| Chiralpak AD-H | Hexane/Isopropanol (90:10) | 12.3 (R), 14.1 (S) | >99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
